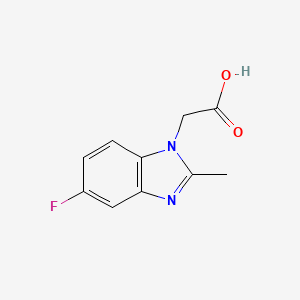

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

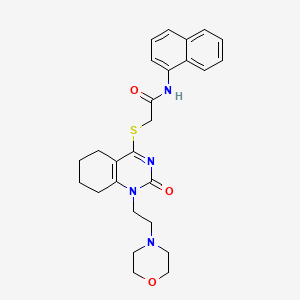

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid”, the molecular weight is approximately 266.15 . Other specific physical and chemical properties are not available in the sources I have access to.Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives like our compound of interest have been reported to exhibit a wide range of antimicrobial activities. They can be synthesized to target specific microbial pathways, potentially leading to the development of new antibiotics that can overcome antimicrobial resistance (AMR) .

Anti-inflammatory Properties

The imidazole ring is present in many compounds with anti-inflammatory properties. By modifying the imidazole core, researchers can enhance the anti-inflammatory effects, which could be beneficial for treating conditions like rheumatoid arthritis .

Antitumor Applications

Imidazole-containing compounds have shown promise in antitumor research. They can be designed to interfere with cancer cell signaling and metabolism, offering a pathway to novel cancer therapies .

Antidiabetic Effects

Some imidazole derivatives have been found to exhibit antidiabetic activity. They may act on various biological targets involved in glucose metabolism, which can be useful for managing diabetes .

Antiviral Uses

Compounds with an imidazole ring, such as our subject compound, can be potent antiviral agents. They can be tailored to inhibit viral replication or to modulate the immune response against viral infections .

Antioxidant Potential

The imidazole core is known to possess antioxidant properties. By incorporating it into compounds like 2-(5-fluoro-2-methylbenzimidazol-1-yl)acetic acid, researchers can explore its potential in preventing oxidative stress-related diseases .

Antihelmintic Activity

Imidazole derivatives are also known for their antihelmintic activity, which can be harnessed to develop treatments against parasitic worm infections .

Nonlinear Optical (NLO) Properties

Research into the NLO properties of imidazole derivatives has shown that they can have significant applications in the development of new materials for optoelectronics .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable at room temperature but can degrade under light exposure . It is soluble in organic solvents like ether and acetone, but insoluble in water . These factors can affect how the compound interacts with its targets and its overall effectiveness.

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often included in its Material Safety Data Sheet (MSDS). For “2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid”, the MSDS indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(5-fluoro-2-methylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-6-12-8-4-7(11)2-3-9(8)13(6)5-10(14)15/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNDAJPOBZRARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(=O)O)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2740920.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)

![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)